molecular formula C16H24N4O B2612574 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide CAS No. 1797330-33-6

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2612574
CAS No.: 1797330-33-6
M. Wt: 288.395
InChI Key: JUTDWSVKOKBOGT-UHFFFAOYSA-N
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Description

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclohexane carboxamide group

Mechanism of Action

Target of Action

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a pyrrolidine derivative containing a pyrimidine ring . This compound has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The interaction of this compound with its targets leads to various changes in cellular processes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its inhibition of various enzymes alters their respective biochemical pathways, leading to changes in cellular functions .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with different targets. For instance, by inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway . Its modulation of the insulin-like growth factor 1 receptor can impact insulin signaling . .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the cellular context. For example, its antagonistic action on the vanilloid receptor 1 can lead to analgesic effects . Its inhibitory action on various enzymes can result in changes in cellular functions, such as cell proliferation and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and the pyrimidine ring in a single step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for cyclization reactions, and various oxidizing and reducing agents for modification of functional groups. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the pyrrolidine or pyrimidine rings, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a cyclohexanecarboxamide group. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-15(13-6-2-1-3-7-13)18-12-14-8-9-17-16(19-14)20-10-4-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDWSVKOKBOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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